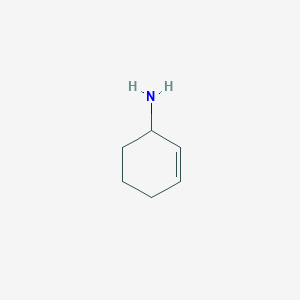

2-Cyclohexen-1-amine

概要

説明

2-Cyclohexen-1-amine is an organic compound with the molecular formula C6H11N. It is a cyclic amine where the amine group is attached to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-amine can be synthesized through several methods:

Reduction of 2-Cyclohexen-1-one: One common method involves the reduction of 2-Cyclohexen-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Amination of Cyclohexene: Another method involves the direct amination of cyclohexene using ammonia or amines in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-Cyclohexen-1-one in the presence of ammonia. This method is preferred due to its efficiency and scalability.

化学反応の分析

Types of Reactions

2-Cyclohexen-1-amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form 2-Cyclohexen-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to cyclohexylamine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Cyclohexen-1-one.

Reduction: Cyclohexylamine.

Substitution: Various substituted cyclohexenes depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

2-Cyclohexen-1-amine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antihypertensive Agents : Research indicates that derivatives of this compound can act as antihypertensive agents due to their ability to interact with biological pathways involved in blood pressure regulation .

- Neuroprotective Agents : Studies have shown that certain derivatives exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .

- Anticancer Agents : The compound has been explored for its potential use in developing anticancer drugs, particularly through modifications that enhance its biological activity against cancer cells .

Agrochemical Applications

In the agricultural sector, this compound serves as a precursor for synthesizing various agrochemicals:

- Herbicides and Fungicides : Its derivatives are used in the formulation of herbicides and fungicides that target specific plant pathogens while minimizing harm to crops .

- Plant Growth Regulators : Research has indicated potential applications in developing plant growth regulators that enhance crop yield and resistance to environmental stressors .

Organic Synthesis Applications

The compound is a valuable building block in organic chemistry:

- Synthesis of Fine Chemicals : It is employed as a reagent in the synthesis of fine chemicals, including flavors, fragrances, and specialty polymers .

- Chiral Synthesis : Due to its structural features, this compound can be utilized in asymmetric synthesis processes to produce chiral compounds with high enantiomeric purity .

Neuroprotective Effects

A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. The research highlighted the compound's ability to modulate glutathione levels, which are crucial for cellular defense mechanisms against oxidative stress .

Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of modified 2-cyclohexen-1-amines against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential therapeutic applications in oncology .

Agricultural Efficacy

Field trials conducted with herbicide formulations containing this compound derivatives showed enhanced efficacy against common weeds while demonstrating low toxicity to non-target species. This research supports the compound's role in sustainable agriculture practices .

作用機序

The mechanism of action of 2-Cyclohexen-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds and interact with biological molecules, potentially affecting enzyme activity and receptor binding.

類似化合物との比較

Similar Compounds

Cyclohexylamine: A saturated amine with a similar structure but lacks the double bond present in 2-Cyclohexen-1-amine.

2-Cyclohexen-1-one: An unsaturated ketone that can be converted to this compound through reduction.

Cyclohexene: A simple cyclic alkene that can be aminated to form this compound.

Uniqueness

This compound is unique due to its unsaturated nature, which imparts distinct reactivity compared to its saturated counterparts. The presence of the double bond allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.

生物活性

2-Cyclohexen-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amine derivative of cyclohexene, characterized by a cyclohexene ring with an amine functional group. Its structure can be represented as follows:

This configuration allows it to participate in various chemical reactions and interactions within biological systems.

Antimicrobial Properties

Research indicates that derivatives of cyclohexene, including this compound, exhibit antimicrobial activity . For instance, studies have shown that certain cyclohexene derivatives demonstrate significant inhibitory effects against gram-positive bacteria such as Bacillus subtilis with minimum inhibitory concentrations (MIC) around 18 μM .

Cytotoxicity and Antiproliferative Effects

This compound has been investigated for its cytotoxic effects . In vitro studies revealed that some cyclohexene derivatives showed moderate antiproliferative activity against cancer cell lines such as NCI-H460 (lung cancer) and M14 (melanoma) cells . A specific derivative, MC-3129, demonstrated cytotoxicity with an effective concentration (EC50) of approximately 10.2 μM against the human breast cancer cell line MCF-7 .

Genotoxicity Studies

Genotoxicity assessments of this compound have yielded mixed results. In Ames tests using Salmonella typhimurium, the compound exhibited slight mutagenic potential without metabolic activation but was less mutagenic when activated . Further studies indicated that it did not significantly induce micronuclei in human lymphocytes at non-toxic concentrations .

Toxicological Profile

The toxicological profile of this compound has been characterized through various animal studies. The compound was administered to rats in repeated dose inhalation studies, revealing potential liver toxicity with decreased liver weights observed in exposed males compared to controls . The LD50 value for intraperitoneal administration in mice was reported at 170 mg/kg, indicating moderate toxicity levels .

Case Study: Antifungal Activity

A comparative study evaluated the antifungal properties of cycloheximide derivatives alongside this compound derivatives. The results indicated that while both exhibited antifungal activity, the specific mechanisms and efficacy varied significantly among the tested compounds .

Investigations into the mechanisms of action revealed that this compound could influence cellular pathways related to apoptosis and cell viability. For instance, MC-3129's induction of apoptosis in leukemic cells was linked to mitochondrial translocation and dephosphorylation processes .

Summary Table of Biological Activities

特性

IUPAC Name |

cyclohex-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMGUSQXQEHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-Cyclohexen-1-amine be used to synthesize other valuable compounds?

A1: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be readily converted into 1,3-butadien-1-amine through flow and flash-vacuum pyrolysis techniques. [] This transformation highlights its utility in accessing important building blocks for further chemical synthesis.

Q2: Are there any known derivatives of this compound with biological activity?

A2: While the provided research doesn't directly focus on the biological activity of this compound, it does explore structurally related compounds. For example, N,N-dimethylcinnamylamine analogs, incorporating a cyclohexene ring system, have been investigated for their interaction with monoamine oxidase (MAO). [] These studies delve into the structure-activity relationship of these compounds and their potential as MAO inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。